molecular formula C19H16N2O2 B1290185 3-Amino-N-(4-phenoxyphenyl)benzamide CAS No. 473464-00-5

3-Amino-N-(4-phenoxyphenyl)benzamide

Cat. No.: B1290185
CAS No.: 473464-00-5
M. Wt: 304.3 g/mol
InChI Key: BSUIXJMPURHJQW-UHFFFAOYSA-N
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Description

3-Amino-N-(4-phenoxyphenyl)benzamide is an organic compound with the molecular formula C19H16N2O2 and a molecular weight of 304.35 g/mol This compound is characterized by the presence of an amino group, a phenoxyphenyl group, and a benzamide moiety

Scientific Research Applications

3-Amino-N-(4-phenoxyphenyl)benzamide is utilized in various scientific research applications:

Safety and Hazards

The safety data sheet for 3-Amino-N-(4-phenoxyphenyl)benzamide indicates that it is an irritant . It is recommended to avoid breathing in the dust, mist, or vapors of the compound, and to avoid contact with skin, eyes, or clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(4-phenoxyphenyl)benzamide typically involves the reaction of 4-phenoxyaniline with 3-aminobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Amino-N-(4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby altering the enzyme’s function .

Comparison with Similar Compounds

  • 3-Amino-N-(4-methoxyphenyl)benzamide
  • 3-Amino-N-(4-chlorophenyl)benzamide
  • 3-Amino-N-(4-fluorophenyl)benzamide

Comparison: 3-Amino-N-(4-phenoxyphenyl)benzamide is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This makes it different from its analogs, such as 3-Amino-N-(4-methoxyphenyl)benzamide, which has a methoxy group instead of a phenoxy group. The phenoxy group can influence the compound’s reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

3-amino-N-(4-phenoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c20-15-6-4-5-14(13-15)19(22)21-16-9-11-18(12-10-16)23-17-7-2-1-3-8-17/h1-13H,20H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUIXJMPURHJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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